Cas no 2199-90-8 (Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate)

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a brominated coumarin derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a reactive bromine substituent at the 6-position, enabling further functionalization via cross-coupling or nucleophilic substitution reactions. Its ester group enhances solubility in organic solvents, facilitating downstream modifications. The chromene core provides a versatile scaffold for developing biologically active molecules, particularly in medicinal chemistry applications such as enzyme inhibition or fluorescence-based studies. This compound is valued for its synthetic flexibility, serving as a key intermediate in the preparation of more complex heterocyclic systems. Proper handling under controlled conditions is recommended due to its potential reactivity.
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate structure
2199-90-8 structure
Product Name:Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
CAS No:2199-90-8
MF:C12H9BrO4
MW:297.101463079453
MDL:MFCD00124584
CID:249989
PubChem ID:87560178
Update Time:2025-06-13

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-Bromocoumarin-3-carboxylate
    • 2H-1-Benzopyran-3-carboxylicacid, 6-bromo-2-oxo-, ethyl ester
    • Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
    • ethyl 6-bromo-2-oxochromene-3-carboxylate
    • 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
    • 6-Bromocoumarin-3-carboxylic Acid Ethyl Ester
    • ST057448
    • BAS 00852496
    • Oprea1_573298
    • Oprea1_663499
    • IFLab1_000491
    • RXGDNKCWEKUYQA-UHFFFAOYSA-N
    • 6-bromo-3-ethoxycarbonyl coumarin
    • HMS1413G07
    • Ethyl6-Bromocoumarin-3-carboxylate
    • SBB006386
    • AS-42057
    • CHEMBL1650557
    • E0733
    • Z54966919
    • SR-01000391454
    • SR-01000391454-1
    • SCHEMBL11484256
    • CS-W012151
    • MFCD00124584
    • A878820
    • J-014410
    • DTXSID40351124
    • F0110-0091
    • 1ST164143
    • ethyl6-bromo-2-oxo-2H-chromene-3-carboxylate
    • FT-0728628
    • AB00080033-03
    • CCG-1077
    • 6-Bromocoumarin-3-carboxylicacidethylester
    • IDI1_008710
    • AKOS000400825
    • 2199-90-8
    • NCGC00309490-01
    • AB00080033-01
    • 2H-1-Benzopyran-3-carboxylic acid, 6-bromo-2-oxo-, ethyl ester
    • ethyl 6-bromo-OCC
    • DA-33716
    • STK386374
    • DTXCID40302191
    • ALBB-025156
    • MDL: MFCD00124584
    • Inchi: 1S/C12H9BrO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3
    • InChI Key: RXGDNKCWEKUYQA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=C(C(=O)OCC)C(=O)O2

Computed Properties

  • Exact Mass: 295.96837
  • Monoisotopic Mass: 295.96842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.6±0.1 g/cm3
  • Melting Point: 168.0 to 172.0 deg-C
  • Boiling Point: 426.4±45.0 °C at 760 mmHg
  • Flash Point: 211.7±28.7 °C
  • PSA: 52.6
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Security Information

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Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:2199-90-8)Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Order Number:A878820
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:58
Price ($):388.0
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Additional information on Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS No. 2199-90-8): A Comprehensive Overview

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS No. 2199-90-8) is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug development and synthetic organic chemistry. This heterocyclic compound, characterized by its brominated chromene core, has garnered considerable attention due to its structural complexity and potential pharmacological properties.

The molecular structure of Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate consists of a chromene scaffold substituted with a bromine atom at the 6-position and an ester group at the 3-position. This unique arrangement imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the bromine atom enhances its utility in cross-coupling reactions, which are pivotal in constructing complex organic frameworks.

In recent years, Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its role in developing novel therapeutic agents. Its chromene core is known to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These attributes have prompted researchers to explore its potential in treating a range of diseases, from chronic inflammatory disorders to infectious diseases.

One of the most compelling aspects of Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is its versatility in synthetic chemistry. The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of diverse molecular architectures. This capability has been leveraged in the synthesis of complex natural products and drug candidates.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate in drug discovery. Researchers have demonstrated its utility in generating novel scaffolds with enhanced pharmacological profiles. For instance, derivatives of this compound have shown promising results in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression.

The ester functionality at the 3-position of Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate provides an additional layer of reactivity, allowing for further derivatization through hydrolysis or transesterification reactions. This flexibility has been exploited to develop prodrugs and targeted delivery systems, enhancing the bioavailability and therapeutic efficacy of parent compounds.

In the realm of materials science, Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has also found applications due to its ability to form stable polymers and coordination complexes with metal ions. These materials exhibit interesting optical and electronic properties, making them suitable for use in organic electronics and sensors.

The synthesis of Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include bromination of chromone derivatives followed by esterification. The optimization of these synthetic pathways is crucial for achieving high yields and purity, which are essential for pharmaceutical applications.

The growing interest in green chemistry has prompted researchers to explore sustainable synthetic methods for producing Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Catalytic processes and solvent-free reactions are being investigated to minimize waste generation and energy consumption. These efforts align with global initiatives to promote environmentally friendly chemical synthesis.

In conclusion, Ethyl 6-bromo-2 oxo -2 H chromene -3 carboxylate (CAS No. 2199 -90 -8) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it a valuable building block for developing novel drugs and functional materials. As research continues to uncover new applications for this compound, its importance in modern chemistry is set to grow even further.

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Amadis Chemical Company Limited
(CAS:2199-90-8)Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
A878820
Purity:99%
Quantity:25g
Price ($):388.0
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